molecular formula C11H7N B358459 2-Naphthonitrile CAS No. 613-46-7

2-Naphthonitrile

Cat. No. B358459
CAS RN: 613-46-7
M. Wt: 153.18g/mol
InChI Key: AZKDTTQQTKDXLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthonitrile, also known as 2-Cyanonaphthalene, is a chemical compound with the molecular formula C11H7N . It forms colorless crystals that are readily soluble in ethanol .


Synthesis Analysis

2-Naphthonitrile can be synthesized through a biocatalytic process that involves the dehydration of aldoximes in water . This process is efficient and cyanide-free, making it a sustainable method for the synthesis of nitriles .


Molecular Structure Analysis

The molecular structure of 2-Naphthonitrile consists of a naphthalene ring with a cyano group attached to the 2-position . The molecular weight of 2-Naphthonitrile is 153.18 g/mol .


Chemical Reactions Analysis

2-Naphthonitrile can undergo various chemical reactions. For instance, it can react with tetramethylethylene in certain solvents . More research is needed to fully understand the range of chemical reactions that 2-Naphthonitrile can participate in.


Physical And Chemical Properties Analysis

2-Naphthonitrile is an off-white to beige crystalline powder . It has a melting point of 66°C and a boiling point of 303°C .

Scientific Research Applications

Photoreactions and Cyclobutane Formation

In studies involving photoreactions, 2-Naphthonitrile reacts with tetramethylethylene in different solvents. Notably:

Nitrile Hydratase Substrate Scope Expansion

Enzymes play a crucial role in industrial processes. Researchers have broadened the substrate scope of nitrile hydratase (NHase) by mutating specific tunnel entrance residues. This advancement enhances NHase’s applicability in various biocatalytic reactions .

Safety and Hazards

2-Naphthonitrile may cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed or inhaled . When handling 2-Naphthonitrile, it is recommended to wear personal protective equipment, avoid dust formation, and use only under a chemical fume hood .

Future Directions

The future directions for 2-Naphthonitrile research could involve exploring its potential uses in various chemical reactions and studying its mechanism of action in more detail. Additionally, developing safer and more efficient methods for its synthesis could be a valuable area of research .

properties

IUPAC Name

naphthalene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKDTTQQTKDXLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060621
Record name 2-Naphthalenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthonitrile

CAS RN

613-46-7
Record name 2-Naphthalenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4169
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Naphthalenecarbonitrile
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Naphthalenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-naphthonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.405
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-NAPHTHONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQG8D8B4F6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A suspension of 10 mmol of naphthalenecarboxamide and 25 mmol of triethylamine-sulphur trioxide in 30 ml of triethylamine was stirred at 89° C. for 2 hours. The working up was effected as described under Example 1a). Yield: 91% of theory.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
25 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Cyanonaphthalene is prepared by refluxing 2-formylnaphthalene with hydroxylamine hydrochloride and sodium acetate in ethanol to furnish the corresponding oxime which is refluxed with acetic anhydride in the presence of an acid catalyst to furnish 2-cyanonaphthalene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

2-Cyanonaphthalenes are prepared by refluxing 2-formylnaphthalene with hydroxylamine hydrochloride and sodium acetate in ethanol to furnish the corresponding which is refluxed with acetic anhydride in the presence of an acid catalyst to furnish 2-cyanonaphthalene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Naphthonitrile
Reactant of Route 2
Reactant of Route 2
2-Naphthonitrile
Reactant of Route 3
Reactant of Route 3
2-Naphthonitrile
Reactant of Route 4
Reactant of Route 4
2-Naphthonitrile
Reactant of Route 5
Reactant of Route 5
2-Naphthonitrile
Reactant of Route 6
Reactant of Route 6
2-Naphthonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.